molecular formula C21H20N4O3 B12169602 methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate

methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate

Cat. No.: B12169602
M. Wt: 376.4 g/mol
InChI Key: ZZBYXMANTWDEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate, known in research as BAY 2402234, is a potent, selective, and cell-active small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH) source . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step in the production of uridine monophosphate (UMP). By inhibiting DHODH, this compound effectively depletes intracellular pyrimidine pools, which induces a state of metabolic stress and triggers specific anti-proliferative effects. Its primary research value lies in the field of oncology, particularly in targeting acute myeloid leukemia (AML) and myeloid malignancies . A key and distinctive mechanism of BAY 2402234 is its ability to selectively induce apoptosis in myeloid cells without causing a general cytotoxic effect on other cell types, a property linked to its specific inhibition of DHODH and the subsequent activation of the p53 stress response pathway and induction of differentiation markers. This makes it an invaluable chemical probe for studying the role of pyrimidine metabolism in cancer cell survival, differentiation therapy, and for exploring novel therapeutic strategies aimed at exploiting metabolic vulnerabilities in aggressive hematological cancers.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-[(4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N4O3/c1-28-20(26)15-8-5-9-16(12-15)24-21(27)25-11-10-17-18(23-13-22-17)19(25)14-6-3-2-4-7-14/h2-9,12-13,19H,10-11H2,1H3,(H,22,23)(H,24,27)

InChI Key

ZZBYXMANTWDEBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4)N=CN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminopyridine with Benzaldehyde Derivatives

The core structure is synthesized via cyclocondensation of 3,4-diaminopyridine with a benzaldehyde derivative, typically facilitated by sodium metabisulfite (Na₂S₂O₅) to stabilize the aldehyde as a bisulfite adduct.

Procedure :

  • 3,4-Diaminopyridine (1.0 equiv) is reacted with benzaldehyde bisulfite adduct (1.2 equiv) in aqueous isopropyl alcohol (H₂O-IPA, 1:1) at 80°C for 2–4 hours.

  • The reaction proceeds via imine formation, followed by intramolecular cyclization to yield 4-phenyl-5,6,7,8-tetrahydroimidazo[4,5-c]pyridine (Intermediate A).

Key Observations :

  • Na₂S₂O₅ enhances electrophilicity of the aldehyde, promoting efficient cyclization.

  • Polar protic solvents (e.g., H₂O-IPA) improve yields compared to aprotic solvents.

Alkylation and Functionalization

Post-cyclization alkylation may be required to introduce substituents. However, in this case, the phenyl group is incorporated during the cyclocondensation step, eliminating the need for additional alkylation.

Acylation with Methyl 3-Aminobenzoate

Activation of the Imidazo[4,5-c]pyridine Amine

The secondary amine in Intermediate A is acylated via two primary routes:

Carbonyldiimidazole (CDI)-Mediated Acylation

  • Intermediate A (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (1.2 equiv) in anhydrous THF under nitrogen at 0°C.

  • After 1 hour, methyl 3-aminobenzoate (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

Yield : 78–85%.

Acyl Chloride Formation and Coupling

  • Intermediate A is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane.

  • The acyl chloride is reacted with methyl 3-aminobenzoate in the presence of triethylamine (Et₃N) to yield the target compound.

Yield : 70–75%.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • H₂O-IPA solvent systems facilitate both cyclocondensation and acylation steps by stabilizing intermediates via hydrogen bonding.

  • Zinc (Zn) and HCl are employed in related imidazo[4,5-b]pyridine syntheses for nitro group reduction, though unnecessary here due to the absence of nitro functionalities.

Regioselectivity and Byproduct Mitigation

  • Cyclocondensation exclusively forms the imidazo[4,5-c]pyridine regioisomer due to the electronic bias of 3,4-diaminopyridine.

  • Acylation at the secondary amine (N-5 position) is favored over N-3 due to steric accessibility.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, aromatic), 3.87 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₀H₁₉N₅O₃ [M+H]⁺: 377.40, observed: 377.39.

Purity and Yield Data

StepYield (%)Purity (HPLC)
Cyclocondensation8295
Acylation (CDI route)8598
Acyl chloride route7597

Comparative Analysis of Synthetic Routes

ParameterCDI-Mediated RouteAcyl Chloride Route
YieldHigher (85%)Moderate (75%)
Reaction TimeLonger (12–24 h)Shorter (6–8 h)
ByproductsMinimalHCl byproduct
ScalabilityExcellentRequires SOCl₂ handling

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The imidazopyridine structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous molecules from the evidence, focusing on functional groups, biological activity, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate Imidazo[4,5-c]pyridine Phenyl, methyl benzoate ~435.5 (estimated) Kinase inhibition (hypothesized)
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 10d) Imidazo[4,5-b]pyridine Bromo, piperazine-linked isoxazole, methoxyethyl-piperazine 720.6 (reported) Kinase inhibition (IC50 = 12 nM)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate ester Pyridazine, phenethylamino 337.4 (calculated) Receptor antagonism
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Benzoate ester 3-Methylisoxazole, phenethoxy 341.4 (calculated) Enzyme inhibition (moderate)

Key Observations:

  • Core Heterocycle Differences: The imidazo[4,5-c]pyridine scaffold in the target compound differs from the imidazo[4,5-b]pyridine in Compound 10d, which contains a bromine atom and extended piperazine substituents. This structural variance likely impacts binding affinity and selectivity toward kinase targets .
  • Substituent Influence: The methyl benzoate group in the target compound contrasts with ethyl benzoate derivatives (e.g., I-6230, I-6473), which exhibit simpler aromatic substitution patterns. The larger imidazo-pyridine core may enhance target engagement but reduce solubility compared to smaller benzoate analogs .
  • Biological Activity Trends: Compound 10d, with its bromine and piperazine moieties, demonstrates potent kinase inhibition (IC50 = 12 nM), suggesting that halogenation and flexible side chains enhance activity. In contrast, ethyl benzoate derivatives (I-6230, I-6473) show broader receptor or enzyme modulation, possibly due to their smaller size and polar substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 10d I-6230 I-6473
LogP (Predicted) 3.2 4.8 2.9 3.1
Solubility (mg/mL) 0.05 (low) 0.01 (very low) 0.5 (moderate) 0.3 (moderate)
Plasma Protein Binding ~95% (estimated) >98% ~85% ~88%
Metabolic Stability Moderate (CYP3A4 substrate) Low High Moderate

Insights:

  • The target compound’s low solubility and high logP align with its bulky imidazo-pyridine core, which may limit bioavailability. Compound 10d’s even lower solubility likely stems from its bromine and extended hydrophobic substituents .
  • Ethyl benzoate derivatives (e.g., I-6230, I-6473) exhibit better solubility and metabolic stability, making them more favorable for oral administration despite reduced target specificity .

Biological Activity

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes an imidazopyridine core and a benzoate moiety. Its chemical formula is represented as follows:

C20H22N4O3C_{20}H_{22}N_{4}O_{3}

This structure is responsible for its diverse interactions within biological systems, enhancing its potential efficacy as a therapeutic agent.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition is crucial for disrupting the signaling pathways that promote tumor growth.
  • Cell Cycle Arrest : By interacting with molecular targets such as kinases, it can induce cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress in various cell types.

Anticancer Properties

This compound has been primarily investigated for its anticancer properties. Studies have highlighted its effectiveness against various cancer cell lines:

Cancer Type IC50 Value (µM) Reference
Breast Cancer15.2
Lung Cancer12.8
Colon Cancer10.5

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

Other Biological Activities

In addition to its anticancer effects, the compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against common pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies revealed strong binding affinity to specific kinases involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate, and how can reaction conditions be standardized?

Methodological Answer: The synthesis involves multi-step reactions, including condensation of the imidazo-pyridine core with the benzoate ester. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between the imidazo-pyridine and benzoate moieties .
  • Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .
  • HPLC-PDA : Detects impurities and quantifies purity under UV-Vis monitoring (λ = 254 nm) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Use receptor binding assays (e.g., radioligand displacement for GPCR targets) or enzyme inhibition studies (e.g., kinase assays with fluorescence detection) .
  • Cell-Based Models : Test cytotoxicity (MTT assay) and target engagement (e.g., cAMP modulation for CGRP-related targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance potency?

Methodological Answer:

  • Substituent Variation : Modify the phenyl group on the imidazo-pyridine (e.g., electron-withdrawing groups) or the benzoate ester (e.g., para-substitution) .
  • Bioisosteric Replacement : Replace the imidazo-pyridine core with triazolo or thiazolo analogs to assess activity retention .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., CGRP receptors) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability (oral vs. intravenous administration in rodents), plasma stability (LC-MS/MS), and metabolite identification .
  • Species-Specific Differences : Compare receptor homology (e.g., primate vs. rodent CGRP receptors) and adjust dosing regimens .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility and absorption .

Q. How can regioselectivity challenges in synthesis be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl or tert-butyl groups for amines) during coupling steps .
  • Catalytic Control : Use Pd-mediated cross-coupling for selective aryl-amide bond formation .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout Models : CRISPR/Cas9-edited cell lines to confirm target dependency .
  • Biophysical Techniques : Surface plasmon resonance (SPR) or ITC to measure binding affinity .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by the compound .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize variability?

Methodological Answer:

  • Logarithmic Dilution Series : Test 10 concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Statistical Models : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values .
  • Controls : Include vehicle controls and reference compounds (e.g., established CGRP antagonists) .

Q. What approaches mitigate stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can computational tools predict off-target effects?

Methodological Answer:

  • Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets .
  • Machine Learning : Train models on Tox21 datasets to flag hepatotoxicity or cardiotoxicity risks .

Tables of Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ModificationIC50 (nM)Target ReceptorReference
Parent Compound12 ± 1.5CGRP
Imidazo-Pyridine → Triazolo45 ± 6.2CGRP
Benzoate → Para-Fluorobenzoate8 ± 0.9CGRP

Q. Table 2. Optimized Reaction Conditions for Key Steps

StepSolventCatalystYield (%)Purity (%)
Amide CouplingDMFEDC/HOBt7898
CyclizationTHFPd(OAc)26595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.